![molecular formula C6H12N2 B14764030 1,5-Diazabicyclo[3.2.1]octane CAS No. 280-28-4](/img/structure/B14764030.png)
1,5-Diazabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo[3.2.1]octane is a bicyclic organic compound with the molecular formula C₆H₁₂N₂. It is a nitrogen-containing heterocycle that has gained significant interest due to its unique structure and reactivity. This compound is often used as a ligand in coordination chemistry and as a catalyst in various organic reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diazabicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the cyclization of piperidine derivatives. For example, the nitrosation of piperidine carboxylic acids followed by reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and subsequent reduction to this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1,5-Diazabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,5-diazabicyclo[3.2.1]octane involves its ability to act as a nucleophile and form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry. The nitrogen atoms in the compound can donate electron pairs to metal ions, forming stable coordination complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with similar applications in drug discovery and organic synthesis.
1,2-Diazabicyclo[2.2.2]octane: A related compound with different structural features and reactivity.
Uniqueness
1,5-Diazabicyclo[3.2.1]octane is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
280-28-4 |
|---|---|
Formule moléculaire |
C6H12N2 |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
Clé InChI |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCN(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


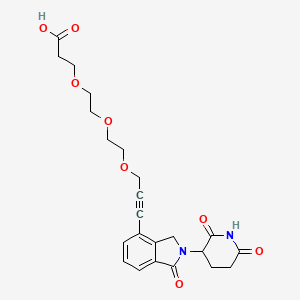
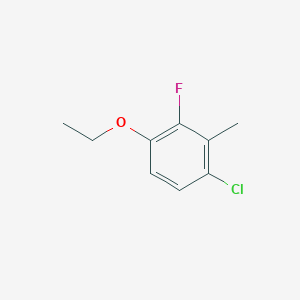
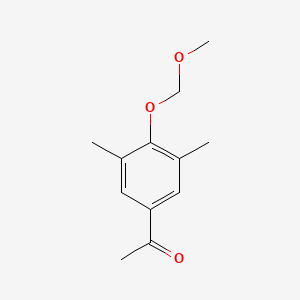
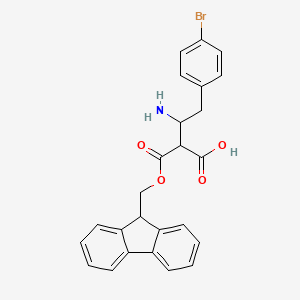
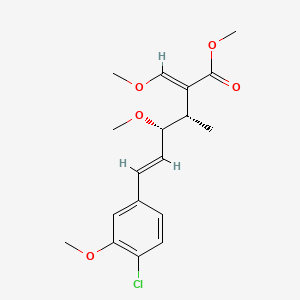
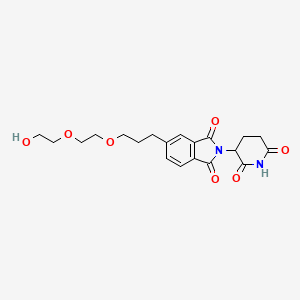
![[4-[(2S)-2-amino-3,3-dihydroxypropyl]phenyl] acetate](/img/structure/B14763989.png)
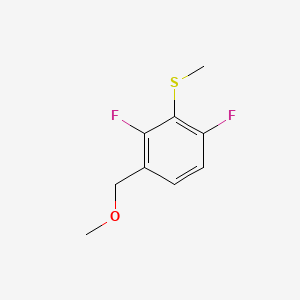
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
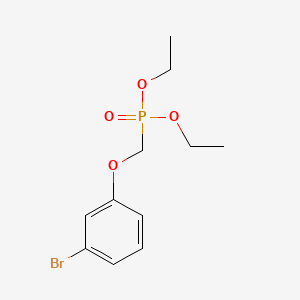
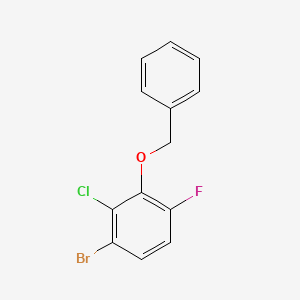
![[Arg8]-Vasotocin acetate](/img/structure/B14764015.png)
![furo[3,2-g][1]benzofuran](/img/structure/B14764020.png)
![6,7-Dioxabicyclo[3.2.2]nonane](/img/structure/B14764021.png)
